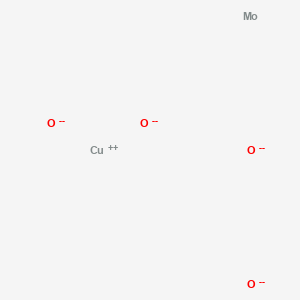

Tétraoxyde de cuivre et de molybdène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Copper molybdenum tetraoxide, with the chemical formula CuMoO₄, is a compound that combines copper and molybdenum oxides. It is known for its unique properties and potential applications in various fields, including catalysis, electronics, and materials science. The compound is characterized by its high thermal stability, electrical conductivity, and catalytic activity, making it a subject of interest for researchers and industrial applications.

Applications De Recherche Scientifique

Copper molybdenum tetraoxide has a wide range of scientific research applications due to its unique properties:

Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogen evolution reactions (HER) and oxygen evolution reactions (OER).

Electronics: Copper molybdenum tetraoxide is used in the fabrication of electronic devices due to its high electrical conductivity and thermal stability. It is employed in the production of thin films, sensors, and other electronic components.

Materials Science: The compound is studied for its potential use in advanced materials, including nanocomposites and coatings. Its unique structure and properties make it an attractive candidate for developing new materials with enhanced performance.

Environmental Applications: Copper molybdenum tetraoxide is explored for its potential use in environmental remediation, including the degradation of organic pollutants and the removal of heavy metals from wastewater

Mécanisme D'action

Target of Action

Copper molybdenum tetraoxide, also known as copper molybdate, is a compound that primarily targets the hydrogen evolution reaction (HER) process . This process is crucial for the practical application of hydrogen production, an environmentally friendly and energy-dense fuel .

Mode of Action

The compound interacts with its targets through a process known as doping engineering , which is a strategy to optimize the electrocatalytic activity of electrocatalysts . By incorporating copper atoms into the interlayer of the molybdenum trioxide (MoO3) material, the catalytic activity of the material is optimized . The resulting compound, Cu-MoO3, has a larger surface area, higher conductivity, and strong electron interactions, which contribute to optimal reaction kinetics of the HER process .

Biochemical Pathways

The mechanism of action of molybdenum, a key component of copper molybdenum tetraoxide, is complex and involves metabolic interaction with copper, sulfate, and tungsten . Molybdenum is a cofactor for enzymes such as xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase . These enzymes are involved in various biochemical pathways, affecting a wide range of metabolic processes.

Pharmacokinetics

It’s worth noting that the compound’s high conductivity and large surface area, resulting from the incorporation of copper atoms, may influence its bioavailability .

Result of Action

The primary result of the action of copper molybdenum tetraoxide is the optimization of the HER process . The Cu-MoO3 nanosheet only needs a small overpotential of 106 mV to reach the geometric current density of 10 mA cm−2 . This indicates its promising application in hydrogen generation .

Action Environment

The action, efficacy, and stability of copper molybdenum tetraoxide can be influenced by various environmental factors. For instance, the compound’s electrocatalytic activity can be optimized through doping engineering, a process that can be affected by the surrounding environment . .

Safety and Hazards

Orientations Futures

Copper molybdenum tetraoxide has promising applications in hydrogen generation . The development of highly active non-precious metal electrocatalysts like Copper molybdenum tetraoxide is crucial for advancing the practical application of HER . This work provides a novel type of design strategy for a highly active electrocatalyst for an energy conversion system .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Copper molybdenum tetraoxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of copper oxide (CuO) and molybdenum trioxide (MoO₃) at high temperatures. The reaction typically occurs at temperatures ranging from 600°C to 800°C, resulting in the formation of CuMoO₄.

Industrial Production Methods: In industrial settings, copper molybdenum tetraoxide is often produced through the roasting of copper-containing molybdenite concentrates with sodium salts, followed by water leaching. This process involves the oxidation of molybdenum disulfide (MoS₂) to molybdenum trioxide (MoO₃) and the subsequent reaction with copper compounds to form CuMoO₄. The roasting process is carried out at temperatures between 580°C and 600°C, and the resulting product is purified through hydrometallurgical techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Copper molybdenum tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both copper and molybdenum oxides.

Common Reagents and Conditions:

Oxidation: Copper molybdenum tetraoxide can be oxidized using strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). The oxidation process typically occurs under acidic conditions.

Reduction: The compound can be reduced using reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) at elevated temperatures. The reduction process often leads to the formation of lower oxidation state compounds such as molybdenum dioxide (MoO₂) and copper metal (Cu).

Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other elements or groups. For example, copper molybdenum tetraoxide can react with halogens to form halogenated derivatives.

Major Products Formed: The major products formed from these reactions include molybdenum dioxide (MoO₂), copper metal (Cu), and various halogenated compounds.

Comparaison Avec Des Composés Similaires

- Molybdenum trioxide (MoO₃)

- Tungsten trioxide (WO₃)

- Molybdenum dioxide (MoO₂)

- Copper oxide (CuO)

- Zinc molybdate (ZnMoO₄)

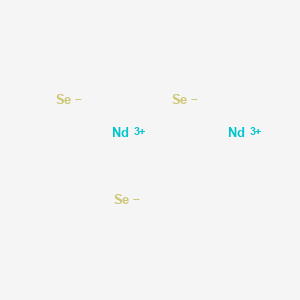

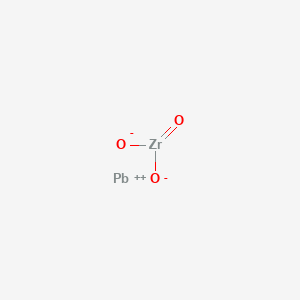

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Copper molybdenum tetraoxide can be achieved through a solid-state reaction between copper oxide, molybdenum oxide, and oxygen. The reaction takes place at high temperatures and requires careful control of the reaction conditions to achieve the desired product.", "Starting Materials": ["Copper oxide", "Molybdenum oxide", "Oxygen"], "Reaction": ["1. Mix copper oxide and molybdenum oxide in the desired stoichiometric ratio.", "2. Heat the mixture in a furnace under an oxygen atmosphere at a temperature of 800-1000°C for several hours.", "3. Allow the mixture to cool to room temperature.", "4. Wash the product with water to remove any impurities.", "5. Dry the product at a temperature of 100-200°C.", "6. Characterize the product using various analytical techniques such as X-ray diffraction, scanning electron microscopy, and energy-dispersive X-ray spectroscopy."] } | |

Numéro CAS |

13767-34-5 |

Formule moléculaire |

CuMoO4 |

Poids moléculaire |

223.49 g/mol |

Nom IUPAC |

copper;dioxido(dioxo)molybdenum |

InChI |

InChI=1S/Cu.Mo.4O/q+2;;;;2*-1 |

Clé InChI |

IKUPISAYGBGQDT-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[Cu+2].[Mo] |

SMILES canonique |

[O-][Mo](=O)(=O)[O-].[Cu+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,8,9-Tetrahydrocycloocta[c]isoxazol-3-amine](/img/structure/B76877.png)